molecular formula C24H51NO6 B1656320 Ethanamine, 2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]- CAS No. 52184-03-9

Ethanamine, 2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]-

Cat. No.: B1656320
CAS No.: 52184-03-9
M. Wt: 449.7 g/mol
InChI Key: RULYNRDLKTTWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanamine, 2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]- is a useful research compound. Its molecular formula is C24H51NO6 and its molecular weight is 449.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanamine, 2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanamine, 2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

52184-03-9

Molecular Formula

C24H51NO6

Molecular Weight

449.7 g/mol

IUPAC Name

2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]ethanamine

InChI

InChI=1S/C24H51NO6/c1-4-7-13-26-19-22-29-16-10-25(11-17-30-23-20-27-14-8-5-2)12-18-31-24-21-28-15-9-6-3/h4-24H2,1-3H3

InChI Key

RULYNRDLKTTWGC-UHFFFAOYSA-N

SMILES

CCCCOCCOCCN(CCOCCOCCCC)CCOCCOCCCC

Canonical SMILES

CCCCOCCOCCN(CCOCCOCCCC)CCOCCOCCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

When all of the water of the reaction has been eliminated, 55 g of tris(2-chloroethyl)amine hydrochloride are introduced. The mixture is heated at 130° C. for 5 hours, then cooled. Excess sodium alcoholate is then neutralized with a 10% aqueous solution of hydrochloric acid. The 3-oxaheptan-1-ol is removed by distillation and the sodium chloride is removed by filtration. The desired product, tris(3,6-dioxadecyl)amine, is distilled (192° C. under 0.1 mmHg).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
[Compound]
Name
sodium alcoholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.